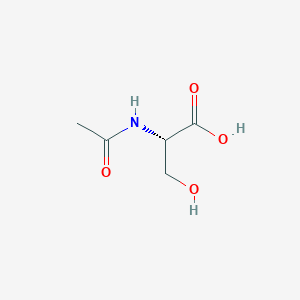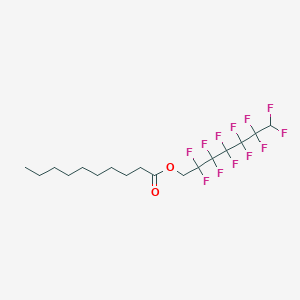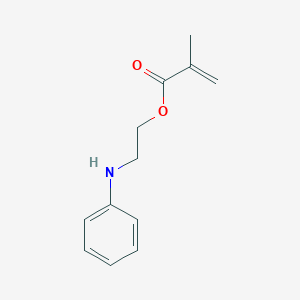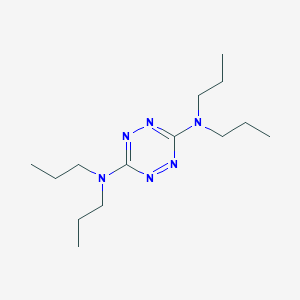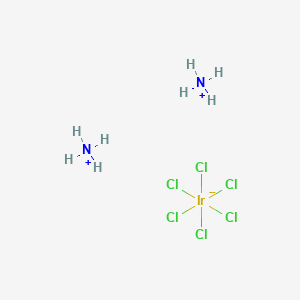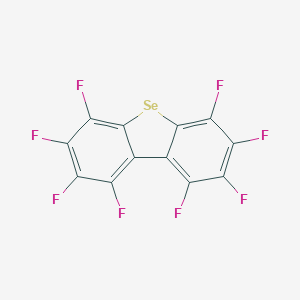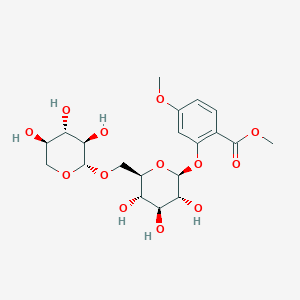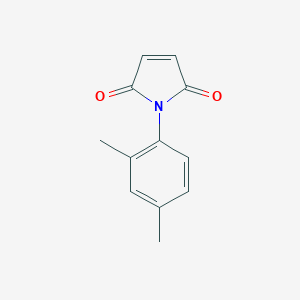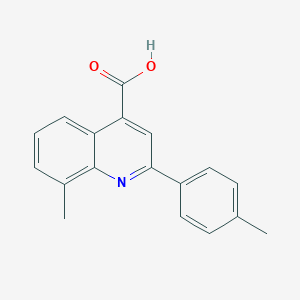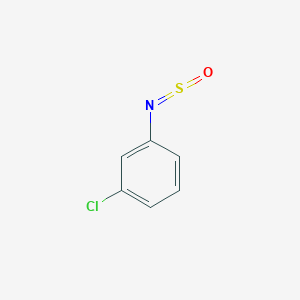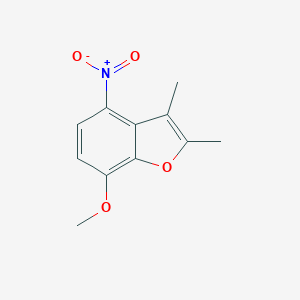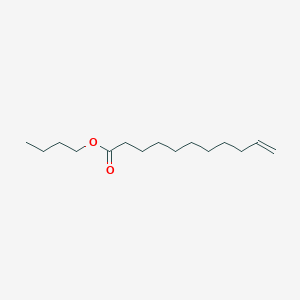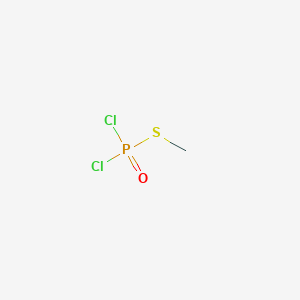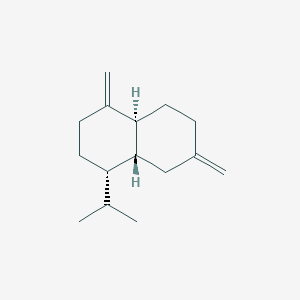
epsilon-Bulgarene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epsilon-Bulgarene is a natural compound found in the essential oil of the Bulgarian lavender plant. It has been the subject of scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Epsilon-Polylysine and Its Applications : Epsilon-polylysine (epsilon-PL) is a naturally occurring biomaterial known for its water solubility, biodegradability, edibility, and non-toxicity. It has a range of potential applications in fields such as food preservation, emulsifying agents, dietary supplements, biodegradable fibers, highly absorbent hydrogels, drug carriers, anticancer agent enhancers, and biochip coatings. Its uses span across food, medicine, agriculture, and electronics (Shih, Shen, & Van, 2006).
Epsilon-Near-Zero (ENZ) Photonics : Epsilon-near-zero photonics involves studying light-matter interactions in structures with near-zero permittivity. This field has shown promise for developing high-performance integrated photonic chips. ENZ photonics is expected to lead to significant advancements in integrated photonic devices and optical interconnections (Niu, Hu, Chu, & Gong, 2018).
Epsilon Metal in Nuclear Waste Management : Epsilon metal, an alloy containing Mo, Pd, Rh, Ru, and Tc, is being developed as a waste form for immobilizing the undissolved solids and noble metals from the aqueous reprocessing of commercial used nuclear fuel. Its development focuses on increased durability and the ability to fabricate without additives, which makes it a significant advancement in nuclear waste management (Crum, Strachan, Rohatgi, & Zumhoff, 2013).
Biomedical Research and Apolipoprotein E : Apolipoprotein E (apo-E) genotyping, particularly the epsilon 4 allele, is studied for its role in susceptibility to heavy metal neurotoxicity and neurodegenerative conditions like Alzheimer's disease. This research is vital for understanding the genetic risk factors associated with such conditions (Godfrey, Wojcik, & Krone, 2003).
Propiedades
Número CAS |
15890-31-0 |
|---|---|
Nombre del producto |
epsilon-Bulgarene |
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1S,4aS,8aR)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14+,15+/m0/s1 |
Clave InChI |
NOLWRMQDWRAODO-RRFJBIMHSA-N |
SMILES isomérico |
CC(C)[C@@H]1CCC(=C)[C@@H]2[C@@H]1CC(=C)CC2 |
SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
SMILES canónico |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



